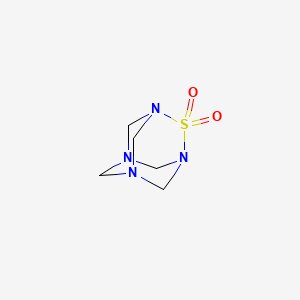
Hafnium;nickel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hafnium-nickel is a binary alloy composed of hafnium and nickel. Hafnium is a transition metal known for its high melting point, corrosion resistance, and ability to absorb neutrons, making it valuable in nuclear applications. Nickel, another transition metal, is known for its strength, ductility, and resistance to oxidation and corrosion. When combined, hafnium and nickel form an alloy with unique properties that are useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hafnium-nickel alloys can be synthesized using several methods. One common method involves the use of a vacuum arc furnace with a non-consumable electrode. In this process, electrolytic hafnium powder is first annealed and then pressed. The pressed hafnium is then melted with nickel in the vacuum arc furnace to produce the alloy .
Industrial Production Methods: In industrial settings, hafnium-nickel alloys are often produced using vacuum induction melting. This method involves melting the hafnium and nickel in a vacuum to prevent contamination from gases such as oxygen and nitrogen. The resulting alloy has a high purity and is suitable for use in high-performance applications .
Chemical Reactions Analysis
Types of Reactions: Hafnium-nickel alloys undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, hafnium in the alloy can react with oxygen to form hafnium oxide, which enhances the alloy’s oxidation resistance .
Common Reagents and Conditions: Common reagents used in reactions with hafnium-nickel alloys include halogens such as fluorine, chlorine, bromine, and iodine. These reactions typically occur at elevated temperatures and result in the formation of hafnium tetrahalides .
Major Products Formed: The major products formed from reactions involving hafnium-nickel alloys include hafnium oxide and hafnium tetrahalides. These products contribute to the alloy’s high-temperature stability and corrosion resistance .
Scientific Research Applications
Hafnium-nickel alloys have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology and medicine, hafnium-nickel alloys are explored for their potential use in biomedical implants and devices due to their biocompatibility and strength .
In the industrial sector, hafnium-nickel alloys are used in the production of high-temperature superalloys for aerospace and nuclear applications. These alloys provide excellent mechanical properties and resistance to oxidation and corrosion at elevated temperatures .
Mechanism of Action
The mechanism by which hafnium-nickel alloys exert their effects is primarily related to their ability to form stable compounds with other elements. For example, the formation of hafnium oxide on the surface of the alloy provides a protective layer that enhances its oxidation resistance. Additionally, the presence of nickel in the alloy improves its mechanical properties and resistance to corrosion .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to hafnium-nickel alloys include nickel-titanium (NiTi) and nickel-zirconium (NiZr) alloys. These alloys share some properties with hafnium-nickel, such as high strength and corrosion resistance .
Uniqueness: Hafnium-nickel alloys are unique due to the presence of hafnium, which provides exceptional oxidation resistance and high-temperature stability. This makes hafnium-nickel alloys particularly suitable for applications in extreme environments, such as aerospace and nuclear industries .
Conclusion
Hafnium-nickel alloys are valuable materials with a wide range of applications in scientific research and industry. Their unique properties, including high-temperature stability, oxidation resistance, and mechanical strength, make them suitable for use in demanding environments. The synthesis and production methods of these alloys ensure their high purity and performance, making them essential components in advanced technologies.
Properties
CAS No. |
12055-22-0 |
|---|---|
Molecular Formula |
HfNi5 |
Molecular Weight |
471.95 g/mol |
IUPAC Name |
hafnium;nickel |
InChI |
InChI=1S/Hf.5Ni |
InChI Key |
SCXWRGOHKWMOBI-UHFFFAOYSA-N |
Canonical SMILES |
[Ni].[Ni].[Ni].[Ni].[Ni].[Hf] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Tert-butyl-2-[(tert-butylamino)methyl]-6-methylphenol](/img/structure/B14736149.png)


![3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid](/img/structure/B14736176.png)


![2-[(2-Methoxyphenyl)-(4-methoxyphenyl)methyl]benzoic acid](/img/structure/B14736196.png)
![[Ethyl(dimethyl)silyl]methanol](/img/structure/B14736200.png)





![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
